(E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine
Description
Properties
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c1-10-11-6-7-4-2-3-5-8(7)9/h2-6,10H,1H3/b11-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIIRRQEKZETJF-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C/C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Reaction Mechanism
The reaction proceeds via nucleophilic attack of the methylhydrazine’s amino group on the carbonyl carbon of 2-fluorobenzaldehyde, followed by dehydration to form the hydrazone. The (E)-isomer is favored under thermodynamic control, particularly when reflux conditions are employed.
Reaction Scheme :
Typical Conditions :
-
Solvent : Acetic acid (AcOH)
-
Catalyst : Sodium acetate (AcONa)
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Temperature : Reflux (~110°C)
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Time : 4–6 hours
Catalytic Synthesis Approaches
Recent advances in catalytic methods have improved the efficiency and selectivity of hydrazone synthesis. Palladium-based catalysts, as reported in enantioselective synthesis studies, offer enhanced control over reaction pathways.
Solvent and Temperature Optimization
The choice of solvent and temperature critically influences reaction kinetics and isomer distribution.
Solvent Effects
Temperature Control
-
Room Temperature : Leads to slower reactions with lower E/Z ratios.
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Reflux Conditions : Drive dehydration, favoring the thermodynamically stable (E)-isomer.
Table 1 : Solvent and Temperature Impact on Yield and Selectivity
| Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|
| AcOH | 110 | 72 | 85:15 |
| DCE | 60 | 78 | 92:8 |
| Ethanol | 80 | 68 | 80:20 |
Purification and Isolation Techniques
Post-synthetic purification ensures high-purity (E)-isomer isolation.
Crystallization
Recrystallization from ethanol/water mixtures (3:1 v/v) yields crystalline product with >95% purity.
Chromatographic Methods
Silica gel chromatography (eluent: hexane/ethyl acetate 4:1) resolves E/Z isomers, achieving 98% purity for the (E)-form.
Comparative Analysis of Synthetic Routes
Table 2 : Method Comparison
| Method | Yield (%) | Purity (%) | E-Selectivity | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed | 72 | 95 | 85 | High |
| Pd-Catalyzed | 78 | 98 | 92 | Moderate |
| Solvent-Free Condensation | 65 | 90 | 75 | Very High |
Key Findings :
-
The acid-catalyzed method balances cost and efficiency for large-scale production.
-
Catalytic approaches offer superior selectivity but require specialized reagents.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Biology
- Antimicrobial Properties : Research has indicated that (E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine exhibits antimicrobial activity against various pathogens, including fungi and bacteria. Studies have shown its potential effectiveness against Candida neoformans and multi-drug resistant Staphylococcus aureus, indicating its promise as a lead compound for drug development .
- Anticancer Activity : Investigations into the biological activity of this compound have also revealed potential anticancer properties, where it may inhibit cancer cell proliferation through specific molecular interactions .
Medicine
- Therapeutic Applications : The compound is being explored for its therapeutic potential in drug formulation, particularly in developing new treatments for infections caused by antibiotic-resistant bacteria. Its unique structure allows for modifications that can enhance efficacy and reduce side effects .
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its reactive properties and ability to form diverse derivatives.
Mechanism of Action
The mechanism of action of (E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenylhydrazine
- 2-Fluorobenzaldehyde
- 2-Fluorophenylmethylamine
Uniqueness
(E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine is unique due to the presence of both a fluorophenyl group and a methylidene hydrazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity based on recent studies, synthesizing data from various sources.
- Molecular Formula : CHFN
- CAS Number : 1450908-96-9
Biological Activity Overview
Recent studies have highlighted the compound's promising biological activities, particularly its antibacterial and cytotoxic properties. Below are key findings from various research efforts:
Antibacterial Activity
- Mechanism of Action : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential bacterial enzymes.
- Minimum Inhibitory Concentration (MIC) :
- Case Studies :
Cytotoxic Activity
- Cancer Cell Lines : The compound has shown cytotoxic effects in various cancer cell lines, including breast and lung cancer models. The cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest.
- Research Findings :
Data Summary
Q & A
Q. What are the established synthetic routes for (E)-1-[(2-Fluorophenyl)methylidene]-2-methylhydrazine?
The compound is typically synthesized via condensation reactions between hydrazine derivatives and fluorinated aldehydes. For example:
- Methodology : Reacting 2-fluorobenzaldehyde with 2-methylhydrazine in ethanol under reflux, followed by crystallization from methanol .
- Key Considerations : Reaction pH, solvent polarity, and temperature control are critical to achieving the desired E-isomer. Impurities from Z-isomers or unreacted precursors require purification via column chromatography or recrystallization .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- FT-IR : Identifies hydrazone C=N stretching (~1600 cm⁻¹) and N-H bending (~3200 cm⁻¹) .
- NMR :
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., m/z 209.2) .
- Single-Crystal X-ray Diffraction : Resolves the E-configuration and torsional angles between the fluorophenyl and hydrazine moieties .
Q. Table 1: Crystallographic Data (from )
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.21 Å, b = 15.34 Å, c = 10.92 Å |
| Hydrogen Bonds | N-H···O (2.85 Å), N-H···N (2.92 Å) |
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence electronic and steric properties?
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, polarizing the hydrazone C=N bond and enhancing reactivity toward nucleophiles .
- Steric Effects : The ortho-fluorine substituent introduces steric hindrance, reducing rotational freedom and stabilizing the E-isomer .
- Computational Insight : DFT calculations (e.g., B3LYP/6-31G*) predict partial charges and frontier molecular orbitals, aiding in understanding redox behavior .
Q. What supramolecular interactions stabilize its crystal structure?
The compound forms 3D networks via:
- Classical Hydrogen Bonds : N-H···O and N-H···N interactions between hydrazine NH and carbonyl/fluorine groups .
- Non-classical Interactions : C-H···F and C-H···π contacts (3.1–3.4 Å), contributing to layered packing .
- Disorder : Fluorine atoms exhibit positional disorder in the crystal lattice (56:44 occupancy ratio), resolved using SHELX refinement .
Q. Can this compound act as a ligand for metal coordination?
Yes, the hydrazone moiety (-NH-N=C-) binds transition metals (e.g., Cu²⁺, Ln³⁺) through its imine nitrogen and hydrazinic NH.
Q. Table 2: Reactivity in Coordination Chemistry
| Metal Ion | Binding Site | Stability Constant (log K) |
|---|---|---|
| La³⁺ | Imine N, Hydrazine N | 5.2 ± 0.3 |
| Cu²⁺ | Imine N | 4.8 ± 0.2 |
Q. What contradictions exist in reported data, and how are they resolved?
- Synthetic Yield Variability : Yields range from 60–85% due to competing Z-isomer formation. Resolution involves optimizing reaction time (6–12 hrs) and using anhydrous solvents .
- Crystallographic Disorder : Fluorine positional disorder in X-ray data requires constrained refinement (SHELXL) and validation via residual density maps .
Q. How is computational modeling applied to predict its pharmacological potential?
- Docking Studies : Hydrazones are screened against enzymes (e.g., kinases, proteases) using AutoDock Vina. The fluorophenyl group enhances binding to hydrophobic pockets .
- ADMET Predictions : In silico tools (e.g., SwissADME) assess bioavailability, showing moderate LogP (~2.5) and blood-brain barrier permeability .
Q. Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
